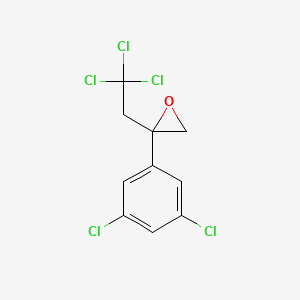
三氯苯氧乙烷
描述
Synthesis Analysis
Tridiphane's synthesis involves complex chemical reactions and processes. For instance, the synthesis of similar complex molecules often includes reactions like ring-opening polymerization and melt polycondensation, as seen in the creation of aliphatic triblock poly(L-lactide-b-butylene succinate-b-L-lactide)s (Ba et al., 2003). These processes involve various steps and catalysts to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of Tridiphane is characterized by specific arrangements of atoms and bonds. Studies similar to those on tris(phosphan)-Nickel(0)-Ethen-Komplexe have shown that such molecules can exhibit complex structures, where molecular geometry and bonding play critical roles in determining their properties (Pörschke et al., 1984).
Chemical Reactions and Properties
The reactivity of Tridiphane can be understood by studying its interaction with other chemical entities. For example, the metabolism of tridiphane by hepatic epoxide hydrolases and glutathione S-transferases in mice gives insights into its chemical behavior and interaction with biological molecules (Magdalou & Hammock, 1987).
Physical Properties Analysis
The physical properties of Tridiphane, such as melting point, solubility, and phase behavior, are crucial for its application and handling. These properties can be similar to those of other complex organic compounds, which are often determined using techniques like differential scanning calorimetry and thermal gravimetric analysis.
Chemical Properties Analysis
Tridiphane's chemical properties, including acidity, basicity, reactivity, and stability, are integral to its function and application. Understanding these properties requires in-depth chemical analysis, akin to the studies done on similar organic compounds involving spectroscopic and theoretical study (Oliva et al., 2007).
科学研究应用
玉米除草剂增效剂
三氯苯氧乙烷 (2-(3,5-二氯苯基)-2-(2,2,2-三氯乙基)环氧乙烷) 与阿特拉津联用,可有效控制玉米 (Zea mays) 出苗后杂草 。具体而言,它能提高阿特拉津对巨型狗尾草 (Setaria faberi) 和大狗尾草 (Digitaria sanguinalis) 等杂草的防效。三氯苯氧乙烷增强除草剂效果的能力使其成为可持续杂草管理的宝贵工具。
作物安全剂和耐受性增强剂
三氯苯氧乙烷可作为安全剂,保护作物免受除草剂伤害。 在作物生长初期以亚毒性剂量施用时,可提高作物对后续更高剂量同种除草剂的耐受性 。这种方法可以有效控制杂草,而不会损害作物健康。
作用机制见解
随着我们对除草剂代谢和作用机制的了解不断加深,我们可以识别出其他选择性增效或“安全”除草剂的化学物质。三氯苯氧乙烷与除草剂的相互作用可能为管理重要的作物-杂草情景提供新的解决方案。
总之,三氯苯氧乙烷的多种应用涵盖了增强除草剂性能到保护作物。 它的潜力值得在农业领域进行持续的研究和实际应用
作用机制
Target of Action
Tridiphane primarily targets the enzyme glutathione S-transferase (GST) in plants . GST plays a crucial role in the detoxification of harmful substances, including herbicides, by conjugating them with glutathione, a tripeptide composed of glycine, cysteine, and glutamic acid . This process renders the toxic compounds more water-soluble, facilitating their removal from the plant body .
Mode of Action
Tridiphane acts as an inhibitor of GST, preventing the enzyme from detoxifying certain herbicides . This inhibition enhances the herbicidal activity of these compounds, making them more effective at controlling unwanted plant species . For instance, tridiphane has been shown to inhibit the metabolism of atrazine, a commonly used herbicide, to water-soluble metabolites in certain weed species . This inhibition results in higher levels of unmetabolized atrazine in the plant, leading to increased herbicidal activity .
Biochemical Pathways
The primary biochemical pathway affected by tridiphane is the glutathione conjugation pathway . By inhibiting GST, tridiphane disrupts this pathway, preventing the detoxification of certain herbicides and enhancing their phytotoxic effects . The downstream effects of this disruption include increased herbicidal activity and improved weed control .
Pharmacokinetics
Like many other herbicides, tridiphane is likely absorbed by plants through the roots and leaves, distributed throughout the plant via the vascular system, metabolized in plant tissues, and excreted or sequestered in plant cells .
Result of Action
The primary molecular effect of tridiphane’s action is the inhibition of GST activity, which disrupts the detoxification of certain herbicides and enhances their phytotoxic effects . At the cellular level, this can lead to increased herbicide concentrations within plant cells, resulting in greater herbicidal activity and improved weed control .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tridiphane. For instance, the timing of tridiphane application relative to the application of other herbicides can affect its synergistic effects . In one study, tridiphane applied 1 or 2 days before atrazine or an atrazine-cyanazine mixture generally controlled wild oat similar to the tridiphane-triazine tank mix . .
安全和危害
属性
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl5O/c11-7-1-6(2-8(12)3-7)9(5-16-9)4-10(13,14)15/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZHOAONZVJLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024365 | |
| Record name | Tridiphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58138-08-2 | |
| Record name | Tridiphane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58138-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridiphane [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058138082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridiphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIDIPHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5677LQE6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Tridiphane?
A1: Tridiphane's primary mechanism of action is the inhibition of glutathione S-transferases (GSTs) [, , , , ]. GSTs are enzymes crucial for detoxifying herbicides in plants, particularly those metabolized via conjugation with glutathione.
Q2: How does Tridiphane enhance the activity of other herbicides?
A2: By inhibiting GSTs, Tridiphane prevents the detoxification of certain herbicides, leading to their accumulation in the target plants [, , , , , , ]. This results in enhanced herbicidal activity and improved weed control.
Q3: Which herbicides have shown synergistic effects when combined with Tridiphane?
A3: Tridiphane has demonstrated synergistic effects with various herbicides, including Atrazine [, , , , , , ], Cyanazine [, , , , ], EPTC [, ], Alachlor [, , ], Propanil [, ], and Metribuzin [].
Q4: Does Tridiphane affect all plant species equally?
A4: No, Tridiphane exhibits differential toxicity among plant species. For instance, it synergizes EPTC and Alachlor activity in both Corn and Proso Millet, but the effective herbicide rates for Proso Millet control are much lower []. Additionally, Tridiphane increased Paraquat-induced injury in Soybean, Corn, and Giant Foxtail [].
Q5: Can Tridiphane impact the uptake and metabolism of other herbicides?
A5: Yes, research suggests that Tridiphane can alter the uptake and metabolism of certain herbicides. For example, it increased Atrazine uptake in both Corn and Giant Foxtail seedlings. While Atrazine metabolism to water-soluble metabolites increased in Corn, it remained unchanged in Giant Foxtail [].
Q6: Does Tridiphane affect glutathione levels in plants?
A6: Studies indicate that Tridiphane, along with Atrazine, can influence glutathione levels in plants. Both herbicides caused a decrease in thiol content in excised corn roots [].
Q7: What is the molecular formula and weight of Tridiphane?
A7: Tridiphane has the molecular formula C9H6Cl5O and a molecular weight of 316.4 g/mol.
Q8: How do environmental conditions influence Tridiphane's effectiveness?
A8: Environmental conditions can influence Tridiphane's efficacy. In one study, Tridiphane only enhanced Paraquat-induced growth inhibition in Soybean under environmental conditions that already limited plant growth [].
Q9: Does Tridiphane act as a catalyst in any known reactions?
A9: The provided research does not indicate any catalytic properties of Tridiphane. It primarily acts as an inhibitor of GSTs, influencing the metabolic pathways of other herbicides.
Q10: What is known about the toxicity of Tridiphane?
A10: While the provided research focuses on Tridiphane's herbicidal activity, further studies are needed to evaluate its potential toxicity comprehensively.
Q11: What is the environmental fate of Tridiphane?
A11: Research indicates that Tridiphane can persist in soil, with its degradation influenced by factors like soil type and microbial activity [].
Q12: Does Tridiphane impact soil microorganisms?
A12: Studies have shown that Tridiphane can affect the activity of soil microorganisms, including those involved in nitrification, sulfur oxidation, and denitrification [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



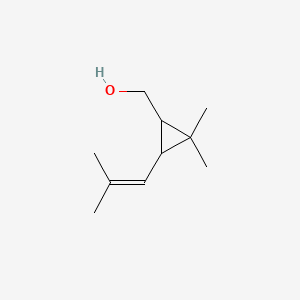
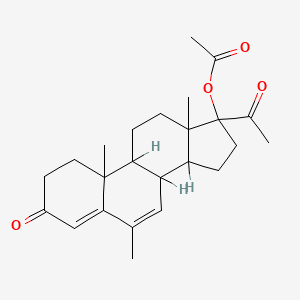
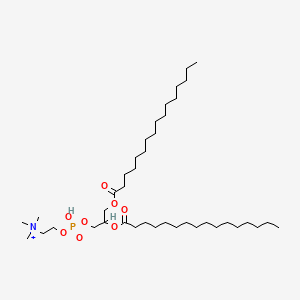

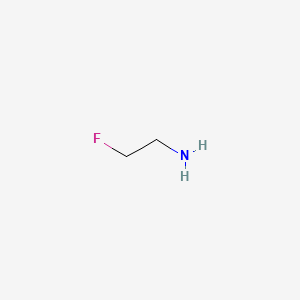
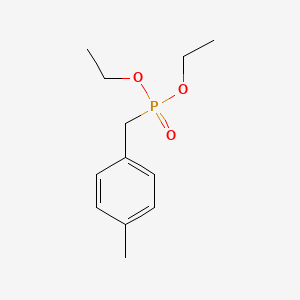


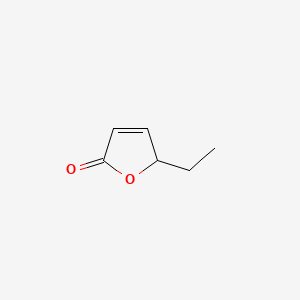
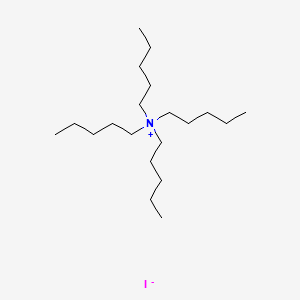

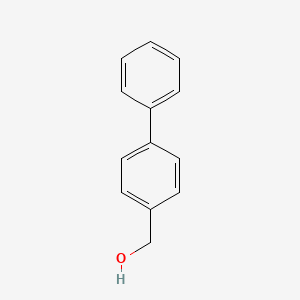
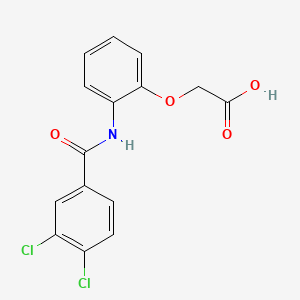
![(2R,3R,5S,8R,9S,10R,13R,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1213680.png)